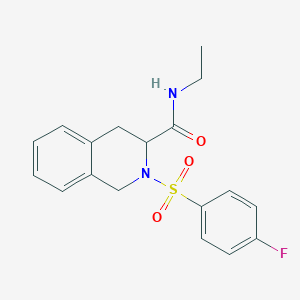![molecular formula C17H15ClN4O2 B11610361 4-chloro-N'-[(1E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]benzohydrazide](/img/structure/B11610361.png)
4-chloro-N'-[(1E)-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N’-[(E)-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes a benzodiazole ring, which is a fused bicyclic ring system containing nitrogen atoms, and a chlorobenzene moiety.
Preparation Methods
The synthesis of 4-CHLORO-N’-[(E)-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 4-chlorobenzohydrazide and an appropriate aldehyde or ketone. One common synthetic route is as follows :
Starting Materials: 4-chlorobenzohydrazide and 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carbaldehyde.
Reaction Conditions: The reaction is carried out in ethanol as a solvent, under reflux conditions for several hours.
Product Isolation: After the reaction is complete, the mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and recrystallized to obtain the pure compound.
Chemical Reactions Analysis
4-CHLORO-N’-[(E)-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The chlorobenzene moiety allows for substitution reactions, where the chlorine atom can be replaced by other substituents using nucleophilic substitution reactions.
Scientific Research Applications
4-CHLORO-N’-[(E)-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications :
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.
Biology: It exhibits potential biological activities, including antimicrobial and antiproliferative effects, making it a candidate for drug development and medicinal chemistry research.
Medicine: The compound’s structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-CHLORO-N’-[(E)-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways . The compound can bind to metal ions, forming stable complexes that can interfere with enzymatic activities and cellular processes. Additionally, its hydrazone moiety allows it to act as a chelating agent, potentially disrupting redox balance and inducing oxidative stress in cells.
Comparison with Similar Compounds
4-CHLORO-N’-[(E)-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)METHYLIDENE]BENZOHYDRAZIDE can be compared with other similar compounds, such as :
4-chloro-N’-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide: This compound has a similar hydrazone structure but with different substituents, leading to variations in its chemical and biological properties.
4-chloro-N’-[(1E)-pyridin-3-ylmethylidene]benzohydrazide:
N′-[(E)-(4-chloro-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide:
Properties
Molecular Formula |
C17H15ClN4O2 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
4-chloro-N-[(E)-(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H15ClN4O2/c1-21-14-8-3-11(9-15(14)22(2)17(21)24)10-19-20-16(23)12-4-6-13(18)7-5-12/h3-10H,1-2H3,(H,20,23)/b19-10+ |
InChI Key |
UQTPJFIJKHLHNS-VXLYETTFSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Cl)N(C1=O)C |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Cl)N(C1=O)C |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,5-dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B11610280.png)
![2-[4-(benzylamino)-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-2-yl]acetamide](/img/structure/B11610283.png)
![1-[3-(butylsulfanyl)-6-[4-(diethylamino)-2-methoxyphenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11610288.png)

![7-(furan-2-ylmethyl)-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610296.png)
![Ethyl 4-({[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11610302.png)
![(2E)-3-(2-chlorophenyl)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}prop-2-enamide](/img/structure/B11610310.png)
![methyl (3-{(E)-[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11610311.png)
![(3-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetonitrile](/img/structure/B11610325.png)
![4-(2-Methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol](/img/structure/B11610334.png)
![3-{2,5-dimethyl-3-[(E)-(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-pyrrol-1-yl}-2-methylbenzoic acid](/img/structure/B11610335.png)
![N-(4-ethylphenyl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11610343.png)
![3-[1-(2,5-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11610344.png)
![3-(4-bromophenyl)-9-methyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11610347.png)
